Tarac
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tarac involves the modification of the sugar moiety of cytosine arabinoside. The key step is the introduction of a sulfur atom at the 4′ position of the sugar ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. It involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the desired compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Tarac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and thiol-substituted compounds
Scientific Research Applications
Tarac has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic benefits.
Biology: In biological research, this compound is used to study nucleoside transport and metabolism. It serves as a tool to investigate the mechanisms of nucleoside analogs in cellular processes.
Medicine: this compound has shown promise in cancer treatment. It is being evaluated for its cytotoxic effects on cancer cells and its potential to overcome resistance to other chemotherapeutic agents.
Industry: this compound and its derivatives are used in the development of new pharmaceuticals and diagnostic tools. They are also explored for their potential in biotechnology applications.
Mechanism of Action
Tarac exerts its effects by interfering with nucleic acid synthesis. It is taken up by cells through nucleoside transporters and incorporated into DNA and RNA. This incorporation disrupts the normal function of nucleic acids, leading to cell cycle arrest and apoptosis in cancer cells. The primary molecular targets of this compound are the enzymes involved in nucleoside metabolism, such as deoxycytidine kinase and ribonucleotide reductase.
Comparison with Similar Compounds
Similar Compounds
Cytosine Arabinoside (araC): A well-known chemotherapeutic agent used in the treatment of leukemia.
Gemcitabine: Another nucleoside analog with applications in cancer therapy.
Fludarabine: Used in the treatment of hematological malignancies.
Uniqueness of Tarac
This compound is unique due to the presence of a sulfur atom at the 4′ position of the sugar ring. This modification enhances its stability and alters its interaction with cellular enzymes. Compared to similar compounds, this compound has shown different pharmacokinetic properties and a distinct mechanism of action, making it a valuable addition to the arsenal of nucleoside analogs used in cancer treatment.
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique structure and mechanism of action make it a valuable tool for studying nucleoside metabolism and developing new therapeutic strategies for cancer treatment. Further research is needed to fully explore its potential and optimize its use in clinical settings.
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJJSAXUFZQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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